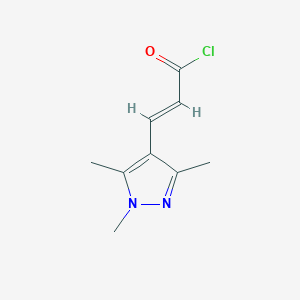

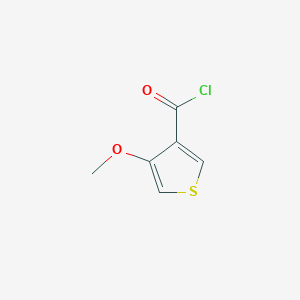

4-Methoxythiophene-3-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Methoxythiophene-3-carbonyl chloride is not directly studied in the provided papers. However, related compounds with the 4-methoxy group and thiophene moiety have been investigated, which can provide insights into the chemical behavior and properties of similar structures. For instance, the molecular structure and spectroscopic data of a complex molecule containing a 4-methoxy group attached to a thiazole ring have been studied using density functional theory (DFT) calculations . Another study focused on a three-carbon synthon with methoxy and methylthio substituents, which was used for the synthesis of various heterocycles, indicating the reactivity of methoxy-substituted thiophenes . Additionally, the synthesis and structural analysis of a compound with a 4-methoxyphenyl group attached to a pyrazole ring have been reported, highlighting the importance of X-ray crystallography for unambiguous structure determination .

Synthesis Analysis

The synthesis of compounds related to 4-Methoxythiophene-3-carbonyl chloride involves regiospecific reactions and the use of various reagents to introduce the desired functional groups. For example, the synthesis of a pyrazole derivative with a 4-methoxyphenyl group was achieved through regiospecific methods, and the structure was confirmed by X-ray crystallography . Similarly, a synthon with methoxy and methylthio groups was used to synthesize heterocycles, demonstrating the versatility of methoxy-substituted compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds containing 4-methoxy groups has been studied using quantum chemical calculations. DFT calculations were employed to optimize the geometry, calculate vibrational spectra, and assign fundamental vibrations. Molecular parameters such as bond lengths and angles were also determined . These studies provide a foundation for understanding the molecular structure of 4-Methoxythiophene-3-carbonyl chloride by analogy.

Chemical Reactions Analysis

The reactivity of methoxy-substituted thiophenes can be inferred from the synthesis of heterocycles using a related synthon. Cyclocondensation reactions with bifunctional heteronucleophiles were performed, showcasing the potential for forming various ring systems . This suggests that 4-Methoxythiophene-3-carbonyl chloride could also participate in similar chemical reactions, leading to a diverse array of products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Methoxythiophene-3-carbonyl chloride are not directly reported, studies on related compounds provide valuable information. The molecular electrostatic potential, HOMO-LUMO gap, and other electronic properties were analyzed for a complex molecule with a 4-methoxy group, which can influence the chemical reactivity and interaction with biological targets . The crystal packing and hydrogen bonding patterns observed in the pyrazole derivative also shed light on the solid-state properties that could be expected for 4-Methoxythiophene-3-carbonyl chloride .

Scientific Research Applications

Electrochemical Applications

- Electrochemically Controlled Binding and Release : Oligomerized 3-methoxythiophene, closely related to 4-Methoxythiophene-3-carbonyl chloride, has been studied for its ability to bind and release anions such as salicylate and ferricyanide through electrochemical methods. This suggests potential applications in controlled drug release and electrochemical sensors (Chang & Miller, 1988).

Catalytic Applications

- Methoxycarbonylation of Aryl Chlorides : Research on palladium complexes with bis(di-tert-butylphosphinomethyl)benzene demonstrates their effectiveness in the methoxycarbonylation of activated aryl chlorides. This process, which could potentially involve 4-Methoxythiophene-3-carbonyl chloride derivatives, is important in organic synthesis (Jiménez-Rodríguez et al., 2005).

Polymer Chemistry

- Polymerization and Electrochemical Properties : The study of oligomeric mixtures from polymerized 3-methoxythiophene offers insights into the electrochemical and optical behavior of such materials, which could extend to derivatives like 4-Methoxythiophene-3-carbonyl chloride. This has implications in the development of conductive polymers and electronic materials (Chang et al., 1987).

Materials Science

- Functionalization of Cotton Fabrics : Research involving 4-methoxyphenyl derivatives demonstrates their application in dyeing and functionalizing cotton fabrics. This could suggest potential uses of 4-Methoxythiophene-3-carbonyl chloride in textile treatment and manufacturing (Abdel-Wahab et al., 2020).

Analytical Chemistry

- High-Performance Liquid Chromatography (HPLC) : Compounds like 7-Methoxycoumarin-3-carbonyl chloride, which are structurally related to 4-Methoxythiophene-3-carbonyl chloride, have been used as fluorescent labeling reagents in HPLC, indicating potential analytical applications of 4-Methoxythiophene-3-carbonyl chloride in similar contexts (Takadate et al., 1985).

properties

IUPAC Name |

4-methoxythiophene-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDMFKWYFJSOLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

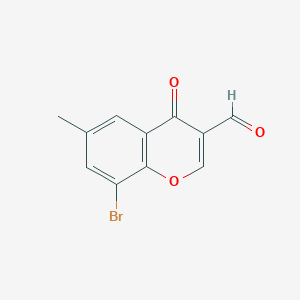

COC1=CSC=C1C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650368 |

Source

|

| Record name | 4-Methoxythiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxythiophene-3-carbonyl chloride | |

CAS RN |

224649-28-9 |

Source

|

| Record name | 4-Methoxythiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

-amino]acetic acid](/img/structure/B1328821.png)

-amino]acetic acid](/img/structure/B1328822.png)

amino]-acetic acid](/img/structure/B1328824.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)